![molecular formula C8H10N4 B125771 (1-甲基-1H-苯并[d][1,2,3]三唑-5-基)甲胺 CAS No. 499770-77-3](/img/structure/B125771.png)

(1-甲基-1H-苯并[d][1,2,3]三唑-5-基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

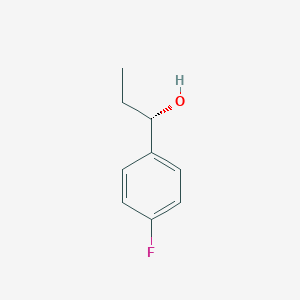

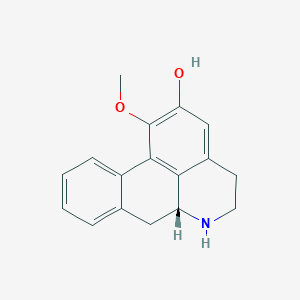

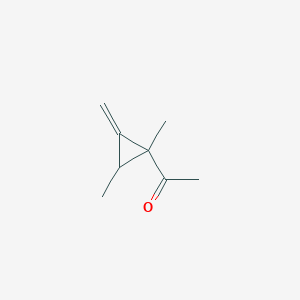

“(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine” is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecular weight of this compound is 197.66 .

Molecular Structure Analysis

The molecular structure of “(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine” was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The compound contains 10 Hydrogen atom(s), 8 Carbon atom(s), and 4 Nitrogen atom(s) .科学研究应用

Drug Discovery

1,2,3-Triazoles, including derivatives like our compound of interest, have been extensively used in drug discovery due to their high chemical stability and ability to mimic peptide bonds. They are found in several medicinal compounds such as the anticonvulsant drug Rufinamide and the anticancer drug Carboxyamidotriazole .

Organic Synthesis

The triazole ring system is a valuable scaffold in organic synthesis. It can be easily obtained through the copper-catalyzed azide-alkyne cycloaddition, commonly known as “click chemistry”. This methodology is widely used due to its efficiency and the stability of the triazole products .

Polymer Chemistry

In polymer chemistry, triazoles can be used to create polymers with specific properties, such as increased thermal stability or novel functionalities. The triazole ring can act as a crosslinking agent or as a functional group within the polymer backbone .

Supramolecular Chemistry

The aromatic character and hydrogen bonding ability of triazoles make them suitable for use in supramolecular chemistry. They can form host-guest complexes and are used in the design of molecular recognition systems .

Bioconjugation

Triazoles are used in bioconjugation to attach various biomolecules to one another or to solid supports. This is particularly useful in the development of biosensors and diagnostic tools .

Chemical Biology

In chemical biology, triazoles can be used to modify biological molecules, thereby altering their function or stability. This has applications in understanding biological processes and in the development of new therapies .

Fluorescent Imaging

Due to their strong dipole moment, triazoles can be incorporated into fluorescent probes. These probes are used in imaging techniques to visualize biological processes at the molecular level .

Materials Science

The unique properties of triazoles are exploited in materials science to develop new materials with desired characteristics, such as enhanced durability or specific electronic properties .

未来方向

The future directions for the research on “(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine” and similar compounds could involve further exploration of their potential biological activities, such as their anticancer and antioxidant activities . Additionally, further studies could investigate their inhibitory potential against other enzymes .

属性

IUPAC Name |

(1-methylbenzotriazol-5-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-12-8-3-2-6(5-9)4-7(8)10-11-12/h2-4H,5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFIBLSSLODPBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CN)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383662 |

Source

|

| Record name | 1-(1-Methyl-1H-benzotriazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine | |

CAS RN |

499770-77-3 |

Source

|

| Record name | 1-(1-Methyl-1H-benzotriazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide](/img/structure/B125699.png)

![(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B125730.png)